Hexyl sulfurofluoridate
Description
Hexyl sulfurofluoridate (hypothetical structure: C₆H₁₃OSO₂F) is a theoretical organofluorosulfate ester. Organofluorosulfates are characterized by a sulfur-fluorine bond and an ester linkage, often associated with high reactivity and specialized applications in chemical synthesis or industrial processes. For this analysis, comparisons are drawn to structurally or functionally related compounds, such as sulfur hexafluoride (SF₆), hexyl esters, and organophosphonofluoridates, based on available data .
Properties
CAS No. |
13001-92-8 |
|---|---|
Molecular Formula |
C6H13FO3S |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-fluorosulfonyloxyhexane |
InChI |
InChI=1S/C6H13FO3S/c1-2-3-4-5-6-10-11(7,8)9/h2-6H2,1H3 |
InChI Key |
MPEIQYBIPBWDQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOS(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-hexyl fluorosulfonate typically involves the reaction of n-hexyl alcohol with fluorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{n-Hexyl alcohol} + \text{Fluorosulfonic acid} \rightarrow \text{n-Hexyl fluorosulfonate} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of n-hexyl fluorosulfonate may involve the use of more advanced techniques and equipment to optimize yield and purity. The process may include steps such as distillation, purification, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Fluorination Reactions
Hexyl sulfurofluoridate acts as a fluorinating agent in nucleophilic substitutions, transferring fluorine atoms to organic substrates. The reaction typically proceeds via a two-step mechanism:
-
Step 1 : Base-catalyzed activation of the S–F bond, forming a reactive sulfur(VI) intermediate.
-
Step 2 : Nucleophilic attack by a substrate (e.g., alcohol, amine) to displace fluoride, yielding fluorinated products .
For example, with silyl ethers, this compound undergoes SuFEx reactions facilitated by bases like 1,8-diazabicycloundec-7-ene (DBU), where fluoride is trapped by silicon to form stable Si–F bonds .
| Substrate | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Silyl ether | DBU | −30°C | >95 | |
| Phenol | None | RT | 80–90 |
Nucleophilic Substitution at the Sulfur Center
The S–F bond in this compound is susceptible to nucleophilic attack by oxygen, nitrogen, and sulfur nucleophiles. Key reactions include:
The reaction rate is influenced by solvent polarity and nucleophile strength. For instance, reactions with amines in acetonitrile proceed 3–5 times faster than in dichloromethane .
Cross-Coupling Reactions
This compound participates in metal-catalyzed cross-coupling reactions. Palladium and copper catalysts enable coupling with aryl boronic acids or alkynes, forming biaryl or alkenyl sulfones .
Example Reaction :
| Catalyst | Substrate | Yield (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | Phenylboronic acid | 78 | |
| CuI | Ethynylbenzene | 65 |
Hydrolysis and Stability
This compound exhibits moderate hydrolytic stability, with a half-life of ~48 hours in neutral aqueous buffer (pH 7) at 25°C. Hydrolysis accelerates under basic conditions (t₁/₂ = 12 hours at pH 10) . The degradation pathway involves sequential displacement of fluoride by water:
Hydrolysis Kinetics :
| pH | Buffer | Half-life (h) | Reference |
|---|---|---|---|
| 7 | PBS | 48 | |
| 10 | Carbonate | 12 |
Role in SuFEx Click Chemistry
This compound serves as a hub in SuFEx reactions, enabling modular synthesis of sulfonate-linked polymers and biomolecules. Key features include:
-
Accelerated SuFEx : Reactions with silyl ethers are enhanced by hexamethyldisilazane (HMDS) and guanidine bases (e.g., BTMG), achieving quantitative yields in <1 minute .
-
Orthogonality : Compatibility with diverse substrates (e.g., sugars, peptides) without side reactions .
Mechanistic Insight :
-
HMDS activates the nucleophile (e.g., alcohol) via silylation.
-
Base (BTMG) facilitates fluoride displacement, forming sulfonate products .
Thermal and Reductive Stability
This compound demonstrates exceptional resilience:
Scientific Research Applications
n-Hexyl fluorosulfonate has found applications in various fields of scientific research, including:
Organic Synthesis: It is used as a reagent in organic synthesis for introducing the n-hexyl group into molecules.
Chemical Biology: The compound is utilized in chemical biology for labeling and modifying biomolecules.
Drug Discovery: n-Hexyl fluorosulfonate is employed in drug discovery research for the synthesis of potential pharmaceutical compounds.
Materials Science: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of n-hexyl fluorosulfonate involves its ability to act as an alkylating agent. The fluorosulfonate group is a good leaving group, which facilitates the transfer of the n-hexyl group to various nucleophiles. This property is exploited in various chemical reactions to achieve the desired modifications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key properties of hexyl sulfurofluoridate (inferred) and related compounds:
Reactivity and Functional Groups
- This compound : The S-F bond is highly polarizable, suggesting reactivity in nucleophilic substitution or fluorination reactions. This contrasts with SF₆ , which is chemically inert due to its fully fluorinated structure and octahedral symmetry .
- Hexyl isopropylphosphonofluoridate: Contains a P-F bond, which is less stable than S-F bonds, leading to hydrolysis in aqueous environments .
- Hexyl esters (e.g., hexyl decanoate): Esters lack fluorine and exhibit lower reactivity, primarily undergoing hydrolysis or oxidation .
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